![molecular formula C23H23FN2O2 B3013579 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 796060-29-2](/img/structure/B3013579.png)

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

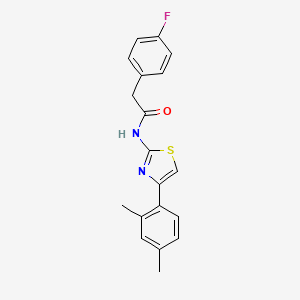

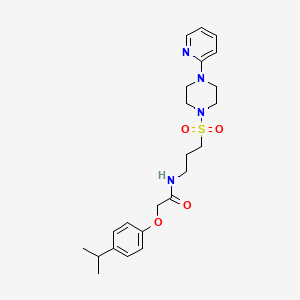

The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insight into similar structures and the significance of piperazine derivatives in medicinal applications. Piperazine rings are a common feature in pharmaceuticals and are known for their versatility in drug design.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and reagents. The first paper discusses the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and alkylene diacyl-di-(1-methyl piperazides), which are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates or dibasic acid chlorides, respectively . Although the exact synthesis of the compound is not detailed, the methods described in the paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms. The second paper describes the synthesis of a piperazine-1-yl-1H-indazole derivative with a 2-fluorophenyl group, which shares some structural features with the compound . The presence of the fluorophenyl group is significant as it can influence the binding affinity and metabolic stability of the compound.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups attached to the piperazine ring. The reactivity of these compounds can be exploited to create a wide range of derivatives with potential biological activity. The papers provided do not detail specific reactions for the compound , but the synthesis methods described suggest that reactions involving isothiocyanates and acid chlorides are relevant for creating piperazine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of a drug. The spectral analysis mentioned in the second paper is a key tool for characterizing these compounds and confirming their structure . While the exact properties of the compound are not provided, similar compounds in the literature suggest that it would likely exhibit properties suitable for medicinal applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- This compound, along with its derivatives, has been synthesized through efficient multi-component one-pot synthesis methods. These methods are crucial for developing compounds with potential therapeutic applications, such as anticancer activities. For instance, derivatives have shown significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), with molecular docking providing insights into their interactions with Bcl-2 protein (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Molecular Docking and Antagonistic Activity

- Molecular docking studies have been performed to understand the binding affinities of similar compounds, indicating their potential as 5-HT2 antagonists. These studies help in identifying compounds with significant receptor antagonist activity, which could be further explored for therapeutic benefits in conditions mediated by the 5-HT2 receptor (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Anti-proliferative Properties

- Benzochromene derivatives, including compounds with structural similarities to the mentioned chemical, have been investigated for their anti-proliferative properties. Such studies highlight their potential in inducing apoptosis in cancer cell lines, making them valuable candidates for chemotherapeutic applications. The detailed mechanism includes cell cycle arrest and modulation of pro- and anti-apoptotic gene expressions, providing a comprehensive understanding of their action at the molecular level (Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019).

Crystal Structure and Interaction Analysis

- The crystal structure of related compounds provides insights into their molecular interactions, such as hydrogen bonding and π-π stacking. These structural analyses are fundamental in understanding the physicochemical properties and stability of these compounds, which is essential for their potential application in drug design and development (Betz, Gerber, Hosten, Dayananda, Yathirajan, & Narayana, 2011).

Neuroprotective and Anti-ischemic Activity

- The neuroprotective and anti-ischemic activities of cinnamide derivatives, structurally related to the compound , have been investigated. These studies reveal their effectiveness in protecting against neurotoxicity and cerebral infarction, showcasing their potential in treating neurological disorders (Zhong, Han, Li, Xu, Zhong, & Wu, 2018).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition . The inhibitory effect of the compound is irreversible and cannot be washed out .

Biochemical Pathways

The compound affects the nucleoside transport pathway, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound disrupts the normal function of these pathways, leading to downstream effects that are yet to be fully understood.

Pharmacokinetics

The irreversible and non-competitive inhibition suggests that the compound may have a long-lasting effect

Result of Action

The inhibition of ENTs by the compound disrupts nucleotide synthesis and the regulation of adenosine function . This could potentially lead to various molecular and cellular effects, depending on the specific role of ENTs in different cell types and tissues.

Análisis Bioquímico

Biochemical Properties

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one: plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . The interaction with ENTs suggests that the compound can modulate nucleotide synthesis and adenosine regulation, which are crucial for cellular metabolism and signaling. The binding of this compound to ENTs is non-competitive and irreversible, indicating a strong and lasting interaction that can significantly impact cellular functions .

Cellular Effects

The effects of This compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ENTs, this compound can affect the uptake and availability of nucleosides, which are essential for DNA and RNA synthesis. This inhibition can lead to changes in cell proliferation, apoptosis, and overall cellular homeostasis. Additionally, the compound’s impact on adenosine regulation can influence signaling pathways involved in inflammation, immune response, and neurotransmission .

Molecular Mechanism

At the molecular level, This compound exerts its effects primarily through binding interactions with equilibrative nucleoside transporters. The compound binds to a unique site on ENT2, distinct from conventional inhibitors, which allows it to selectively inhibit this transporter . This binding reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km), indicating a non-competitive inhibition mechanism. The irreversible nature of this interaction suggests that the compound forms a stable complex with ENT2, leading to prolonged effects on nucleoside transport and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable under experimental conditions, maintaining its inhibitory activity on ENTs for extended periods. Over time, degradation products may form, potentially altering its efficacy and safety profile. Long-term studies have shown that the compound can cause sustained inhibition of nucleoside transport, leading to persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with dosage. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular processes have been observed. These threshold effects highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound: is involved in metabolic pathways related to nucleoside transport and adenosine regulation. The compound interacts with enzymes and cofactors that modulate these pathways, affecting metabolic flux and metabolite levels. By inhibiting ENTs, the compound can alter the balance of nucleosides and nucleotides within cells, impacting processes such as DNA replication, repair, and transcription .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s affinity for ENTs facilitates its uptake and localization within cells, where it accumulates and exerts its inhibitory effects. This distribution pattern is crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of This compound is primarily within the cytoplasm, where it interacts with equilibrative nucleoside transporters. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This precise localization is essential for its function and effectiveness in modulating nucleoside transport and cellular metabolism .

Propiedades

IUPAC Name |

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O2/c24-20-6-1-2-7-21(20)26-10-8-25(9-11-26)15-18-14-23(27)28-22-13-17-5-3-4-16(17)12-19(18)22/h1-2,6-7,12-14H,3-5,8-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDPBXLMBVLUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)

![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)

![3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3013512.png)

![6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B3013516.png)

![1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole](/img/structure/B3013517.png)